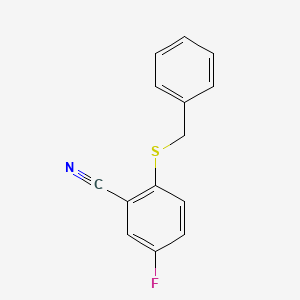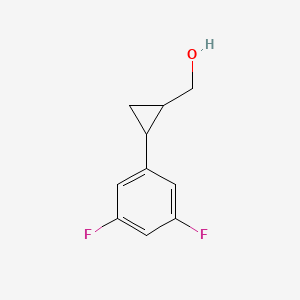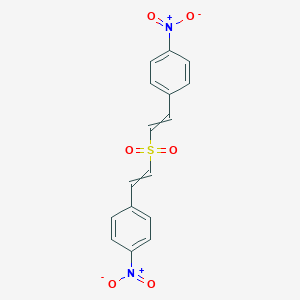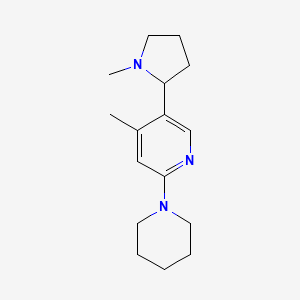
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one is a synthetic organic compound with the molecular formula C₁₆H₁₅F₃N₂O₃. It is characterized by the presence of trifluoromethyl and nitroindole groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethyl-6-nitroindole with a trifluoromethyl ketone under acidic or basic conditions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 3-Bromo-1,1,1-trifluoro-2-propanol
- (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Uniqueness
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one is unique due to its combination of trifluoromethyl and nitroindole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H15F3N2O3 |
|---|---|
Molekulargewicht |
340.30 g/mol |
IUPAC-Name |
1,1,1-trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one |
InChI |
InChI=1S/C16H15F3N2O3/c1-15(2)11-8-7-10(21(23)24)9-12(11)20(3)13(15)5-4-6-14(22)16(17,18)19/h4-9H,1-3H3 |
InChI-Schlüssel |
KCJLPQRTTQRTOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=CC=CC(=O)C(F)(F)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)
![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)





![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

